molecular formula C15H22N2O5 B2603443 methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182360-15-2

methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No. B2603443
CAS RN: 182360-15-2
M. Wt: 310.35
InChI Key: ICUOTTCUSYKCDP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a type of cyclic amine, and an oxazole ring, which is a type of aromatic heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the data I found .

Scientific Research Applications

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules. For instance, it is used in the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate. This synthesis is achieved through the 1,3-dipolar cycloaddition of the stable anthracenenitrile oxide and the N-Boc protected (S)-alanine allyl ester as dipolarophile .

Fluorescent Probe Development

The compound has been used in the development of fluorescent probes. The structure and the fluorescence properties of the resultant complex molecules are described based on the relative analytical and spectroscopic data .

Bio-orthogonal Chemistry

In bio-orthogonal chemistry, this compound can be used in biomolecular studies of proteins, glycans, and lipids in living systems without interfering with natural biochemical processes .

Activity-Based Protein Profiling (ABPP)

The compound can be used in the search of novel synthetic approaches to be applied at Activity-Based Protein Profiling (ABPP) .

5. Direct Introduction of the tert-butoxycarbonyl Group A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using this compound. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Crystal Structure Analysis

The compound can be used in crystal structure analysis. The experimental details and comments on the crystal structure of the compound can be found in various scientific research .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that it could interact with biological systems through its amine group, but this would depend on the specific context .

properties

IUPAC Name

methyl 5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-9-11(13(18)20-5)16-12(21-9)10-7-6-8-17(10)14(19)22-15(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUOTTCUSYKCDP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.